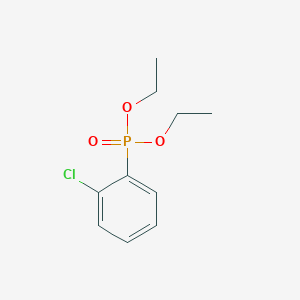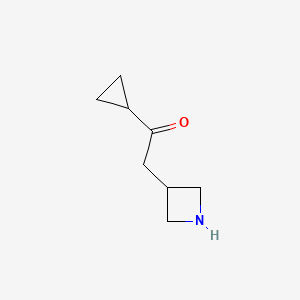
2-(5-Bromo-2-pyridyl)imidazole-5-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromo-2-pyridyl)imidazole-5-methanol is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of a bromine atom and a hydroxymethyl group in its structure provides unique chemical properties that can be exploited in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-2-pyridyl)imidazole-5-methanol typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-pyridinecarboxaldehyde and imidazole.
Condensation Reaction: The aldehyde group of 5-bromo-2-pyridinecarboxaldehyde reacts with imidazole in the presence of a base such as potassium carbonate to form the imidazole ring.
Reduction: The resulting imidazole derivative is then reduced using a reducing agent like sodium borohydride to introduce the hydroxymethyl group, yielding this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be replaced by hydrogen through catalytic hydrogenation using palladium on carbon.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: 2-(5-Bromo-2-pyridyl)imidazole-5-carboxylic acid.
Reduction: 2-(2-Pyridyl)imidazole-5-methanol.
Substitution: 2-(5-Amino-2-pyridyl)imidazole-5-methanol.
Scientific Research Applications
2-(5-Bromo-2-pyridyl)imidazole-5-methanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other protein targets.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Catalysis: The compound serves as a ligand in the preparation of metal complexes for catalytic applications.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-pyridyl)imidazole-5-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the hydroxymethyl group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The imidazole ring can coordinate with metal ions, enhancing the compound’s ability to act as a ligand in catalytic processes.
Comparison with Similar Compounds
2-(5-Bromo-2-pyridyl)imidazole: Lacks the hydroxymethyl group, making it less versatile in certain chemical reactions.
2-(5-Chloro-2-pyridyl)imidazole-5-methanol: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and binding properties.
2-(5-Bromo-2-pyridyl)imidazole-4-methanol: The position of the hydroxymethyl group is different, leading to variations in chemical behavior and applications.
Uniqueness: 2-(5-Bromo-2-pyridyl)imidazole-5-methanol is unique due to the specific positioning of the bromine atom and the hydroxymethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for diverse applications in medicinal chemistry, biological studies, and material science.
Properties
Molecular Formula |
C9H8BrN3O |
|---|---|
Molecular Weight |
254.08 g/mol |
IUPAC Name |
[2-(5-bromopyridin-2-yl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C9H8BrN3O/c10-6-1-2-8(11-3-6)9-12-4-7(5-14)13-9/h1-4,14H,5H2,(H,12,13) |
InChI Key |
VZRVXXIJKLKDGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)C2=NC=C(N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[(Dimethylamino)methylene]-2-(2,2,2-trifluoroacetyl)-2-pentenedinitrile](/img/structure/B15334543.png)

![2,2-Dimethyl-6-oxaspiro[4.5]decan-9-one](/img/structure/B15334551.png)
![5-[2-(Trifluoromethyl)phenethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B15334561.png)
![2,4-Dihydropyrazolo[4,3-c]pyrazole-3-carboxylic Acid](/img/structure/B15334562.png)
![5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentyl 4-methylbenzenesulfonate](/img/structure/B15334563.png)


